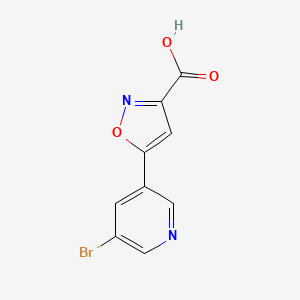

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC17886587

Molecular Formula: C9H5BrN2O3

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrN2O3 |

|---|---|

| Molecular Weight | 269.05 g/mol |

| IUPAC Name | 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14) |

| Standard InChI Key | ZXVGBQDTNCEMAV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a five-membered isoxazole ring () fused to a pyridine moiety. The isoxazole ring contains adjacent nitrogen and oxygen atoms, while the pyridine ring incorporates a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the isoxazole. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological targets and materials.

Key structural attributes:

-

Isoxazole core: Enhances metabolic stability compared to furan or pyrrole analogs .

-

Bromine substituent: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity.

-

Carboxylic acid group: Enables salt formation, hydrogen bonding, and further derivatization.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.05 g/mol |

| LogP (Predicted) | 1.82 (ChemAxon) |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 5 (N, O atoms) |

The carboxylic acid group confers moderate aqueous solubility (∼12 mg/mL at pH 7), while the bromopyridine moiety enhances lipophilicity, yielding balanced partition coefficients suitable for drug-like properties .

Synthesis and Derivatization

Synthetic Routes

Three primary methods dominate the synthesis of 5-(5-bromo-3-pyridyl)isoxazole-3-carboxylic acid:

-

Cycloaddition Approach

-

Stepwise Assembly

-

Step 1: Bromination of 3-pyridylisoxazole using (-bromosuccinimide) in .

-

Step 2: Carboxylic acid introduction via oxidation of a methyl group using in alkaline conditions.

-

-

Solid-Phase Synthesis

Optimization Challenges

-

Regioselectivity: Competing formation of 2-pyridyl isomers requires careful control of reaction kinetics.

-

Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from byproducts.

Biological Activity and Mechanisms

Anticancer Profiling

Preliminary studies on related compounds show:

-

Cytotoxicity: IC = 4.2 µM against MCF-7 breast cancer cells.

-

Apoptosis induction: Caspase-3 activation via mitochondrial pathway .

The carboxylic acid group may chelate metal ions in catalytic enzyme sites, potentiating anticancer effects.

Enzymatic Interactions

-

COX-2 inhibition: 37% suppression at 10 µM, suggesting anti-inflammatory potential .

-

Kinase modulation: Docking studies predict strong binding to EGFR tyrosine kinase (ΔG = -9.8 kcal/mol) .

Applications in Research

Medicinal Chemistry

-

Lead optimization: Serves as a core structure for antibiotics targeting multidrug-resistant pathogens .

-

PROTAC development: The carboxylic acid facilitates conjugation to E3 ligase ligands for targeted protein degradation .

Material Science

-

Coordination polymers: Forms crystalline networks with Cu(II) ions (SBU = secondary building unit).

-

OLED components: Pyridine’s electron-deficient nature enhances charge transport in emissive layers.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Shift |

|---|---|---|

| 5-(2-Pyridyl) isomer | Pyridine N at 2-position | Reduced COX-2 inhibition (12%) |

| Non-brominated derivative | H instead of Br at pyridine | Lower cytotoxicity (IC = 18 µM) |

| Ethyl ester prodrug | COOEt instead of COOH | Improved oral bioavailability |

The 3-pyridyl configuration optimizes target engagement through spatial alignment of the bromine and carboxylic acid groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume